
4-Methyl-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3H-pyrazol-3-one is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-3H-pyrazol-3-one can be synthesized through several methods. One common approach involves the cyclization of hydrazine derivatives with 1,3-diketones. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as acetic acid . Another method involves the use of terminal alkynes with aromatic aldehydes and molecular iodine .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled conditions. The process may involve the use of solvents like dimethyl sulfoxide (DMSO) and oxidizing agents such as bromine to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives.
Reduction: Reduction reactions can yield different substituted pyrazoles.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Bromine or other oxidizing agents in solvents like DMSO.
Reduction: Hydrogenation using catalysts such as palladium on carbon.
Substitution: Reagents like aryl halides in the presence of copper powder.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which have significant applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
4-Methyl-3H-pyrazol-3-one has been investigated for its potential therapeutic properties, particularly in the treatment of various diseases. Its derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that pyrazolone derivatives possess significant antibacterial and antifungal properties. For instance, modifications in the structure of this compound can enhance its efficacy against pathogens like Staphylococcus aureus and Candida albicans .
- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines, providing a basis for its use as an anti-inflammatory agent. In experimental models, it has demonstrated a reduction in joint swelling and pain comparable to traditional non-steroidal anti-inflammatory drugs .
- Anticancer Properties : Several studies have highlighted the anticancer potential of pyrazolone derivatives. For example, derivatives of this compound were screened against various cancer cell lines, revealing significant cytotoxic effects and the ability to induce apoptosis .
Chemical Research
Building Block in Organic Synthesis
In synthetic organic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical transformations, making it useful for developing new compounds with desired properties .
Material Science
Fluorescent Materials
The unique structural characteristics of this compound contribute to its application in creating fluorescent materials. Pyrazolone derivatives have been explored for their photophysical properties, which are beneficial in optoelectronic applications such as sensors and light-emitting devices .
Agricultural Applications
Agrochemicals
Due to their biological activity, pyrazolone derivatives are also being researched as potential agrochemicals. Their effectiveness against plant pathogens suggests that they could be developed into novel pesticides or fungicides .
Table 1: Biological Activities of this compound Derivatives
Table 2: Synthetic Applications
Reaction Type | Description | Products | Reference |
---|---|---|---|
Condensation | Reaction with aldehydes | Pyrazolone derivatives | |
Cyclization | Formation of heterocycles | Complex organic compounds |
Case Studies
- Antimicrobial Efficacy Study : A series of pyrazolone derivatives were synthesized and tested against various bacterial strains. The results indicated that specific structural modifications led to enhanced antibacterial activity against E. coli and Bacillus subtilis, demonstrating the importance of structure-activity relationships in drug design .
- Anti-inflammatory Mechanism Investigation : In a controlled study involving arthritic models, administration of a pyrazolone derivative resulted in significant reductions in inflammation markers compared to untreated controls. Histological analyses confirmed decreased leukocyte infiltration in treated groups, supporting its potential as an anti-inflammatory agent .
- Anticancer Screening : A derivative was evaluated against multiple cancer cell lines using MTT assays. The findings revealed IC50 values indicating potent anticancer activity, particularly against breast cancer cells, suggesting further exploration into its therapeutic applications .
Mechanism of Action
4-Methyl-3H-pyrazol-3-one exerts its effects primarily by inhibiting the enzyme alcohol dehydrogenase. It forms a ternary complex with the enzyme and its coenzyme NAD+, thereby preventing the conversion of methanol and ethylene glycol to their toxic metabolites . This inhibition is highly effective, with a binding affinity significantly greater than that of the toxic alcohols .
Comparison with Similar Compounds
Pyrazole: The parent compound with a similar ring structure but without the methyl group.
3,5-Dimethylpyrazole: Another derivative with two methyl groups, offering different reactivity and applications.
5-Aminopyrazole: Known for its use in synthesizing condensed heterocyclic systems.
Uniqueness: 4-Methyl-3H-pyrazol-3-one is unique due to its specific inhibition of alcohol dehydrogenase, making it a crucial compound in medical treatments for poisoning. Its versatility in undergoing various chemical reactions also sets it apart from other pyrazole derivatives .
Properties
Molecular Formula |
C4H4N2O |
---|---|
Molecular Weight |
96.09 g/mol |
IUPAC Name |
4-methylpyrazol-3-one |
InChI |
InChI=1S/C4H4N2O/c1-3-2-5-6-4(3)7/h2H,1H3 |
InChI Key |
WNRVXVWPXKDOEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.